3-(3-methoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-(3-methoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1040640-08-1
VCID: VC11960696
InChI: InChI=1S/C23H18N4O4S2/c1-29-16-8-6-14(7-9-16)21-25-19(31-26-21)13-33-23-24-18-10-11-32-20(18)22(28)27(23)15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3
SMILES: COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4
Molecular Formula: C23H18N4O4S2
Molecular Weight: 478.5 g/mol

3-(3-methoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1040640-08-1

Cat. No.: VC11960696

Molecular Formula: C23H18N4O4S2

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1040640-08-1

Specification

CAS No. 1040640-08-1
Molecular Formula C23H18N4O4S2
Molecular Weight 478.5 g/mol
IUPAC Name 3-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C23H18N4O4S2/c1-29-16-8-6-14(7-9-16)21-25-19(31-26-21)13-33-23-24-18-10-11-32-20(18)22(28)27(23)15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3
Standard InChI Key GDZZUXMYYONTHN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4

Introduction

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic synthesis techniques. Common methods include the reaction of thiophene derivatives with pyrimidine precursors under acidic or basic conditions. For instance, the formation of the thienopyrimidine core can be achieved through condensation and cyclization reactions starting from commercially available starting materials.

Synthetic StepsReagentsConditions
CondensationThiophene derivatives, pyrimidine precursorsAcidic or basic conditions
CyclizationFormamide or formic acid derivativesSpecific temperature and solvent conditions

Biological Activities of Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. These compounds can interact with specific enzymes or receptors in biological systems, leading to significant inhibition against cancer cell proliferation and other pathological conditions.

Biological ActivityMechanism of ActionPotential Applications
AntimicrobialInhibition of bacterial enzymesTreatment of bacterial infections
AnticancerInhibition of cancer cell proliferationCancer therapy
AntimycobacterialInhibition of cytochrome bd oxidaseTreatment of tuberculosis

Potential Applications

Given their biological activities, thieno[3,2-d]pyrimidine derivatives have potential applications in various fields, including medicinal chemistry and pharmaceutical research. They can serve as lead compounds in drug development, particularly for diseases where antimicrobial or anticancer activities are beneficial.

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